

An In-depth Technical Guide to Methyl(pivaloyloxy)zinc

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Compound of Interest

Compound Name: Methyl(pivaloyloxy)zinc

Cat. No.: B15328519

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For researchers, scientists, and professionals in drug development, understanding the chemical properties and reactivity of organometallic reagents is paramount.

Methyl(pivaloyloxy)zinc, a member of the organozinc pivalate family, presents as a potentially valuable, yet sparsely documented, reagent in organic synthesis. This guide consolidates the available information and provides extrapolated data based on closely related compounds to offer a comprehensive technical overview.

Core Chemical Properties

Methyl(pivaloyloxy)zinc is a specialty organozinc reagent. While detailed experimental studies on this specific compound are not widely published, its fundamental properties can be established from supplier information and by analogy to other well-characterized organozinc pivalates.

Property	Value	Source
CAS Number	2268745-10-2	[1][2][3][4]
Molecular Formula	C ₆ H ₁₂ O ₂ Zn	[1][2][3]
Molecular Weight	181.57 g/mol	[1][2]
Physical Form	Likely a solid or solution	Inferred
Purity Specification	0.8 mmol/g	[5]

Synthesis and Handling

Detailed experimental protocols for the synthesis of **Methyl(pivaloyloxy)zinc** are not readily available in peer-reviewed literature. However, a general and plausible synthetic route can be derived from established procedures for preparing other solid organozinc pivalates.^{[6][7]} The most common method involves the transmetalation of a corresponding organometallic precursor with zinc pivalate (Zn(OPiv)_2).

Experimental Protocol: Plausible Synthesis of Methyl(pivaloyloxy)zinc

Disclaimer: The following protocol is a generalized procedure based on the synthesis of related aryl and heteroaryl zinc pivalates and should be adapted and optimized under appropriate laboratory safety protocols.

Materials:

- Methylmagnesium halide (e.g., MeMgCl or MeMgBr) or Methyllithium (MeLi) in a suitable solvent (e.g., THF, Et_2O)
- Anhydrous Zinc Pivalate (Zn(OPiv)_2)
- Anhydrous tetrahydrofuran (THF)
- Argon or Nitrogen gas for inert atmosphere
- Schlenk line or glovebox equipment

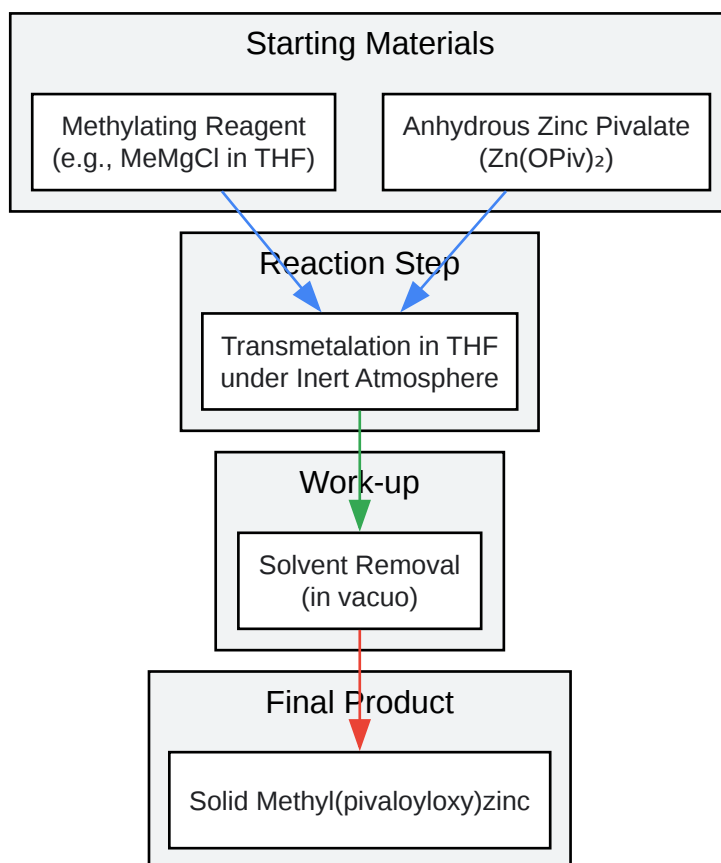
Procedure:

- Under an inert atmosphere, a solution of the methylating reagent (e.g., 1.1 equivalents of MeMgCl in THF) is prepared in a dry Schlenk flask.
- To this solution, solid anhydrous zinc pivalate (1.0 equivalent) is added in one portion at a controlled temperature (e.g., $0\text{ }^\circ\text{C}$ to room temperature).
- The reaction mixture is stirred at room temperature for a specified period (e.g., 30 minutes to 2 hours) to ensure complete transmetalation.

- The solvent is then removed under high vacuum to yield the solid **Methyl(pivaloyloxy)zinc** reagent.

This synthesis workflow is depicted in the following diagram:

Experimental Workflow for the Synthesis of Methyl(pivaloyloxy)zinc



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Plausible synthesis workflow for **Methyl(pivaloyloxy)zinc**.

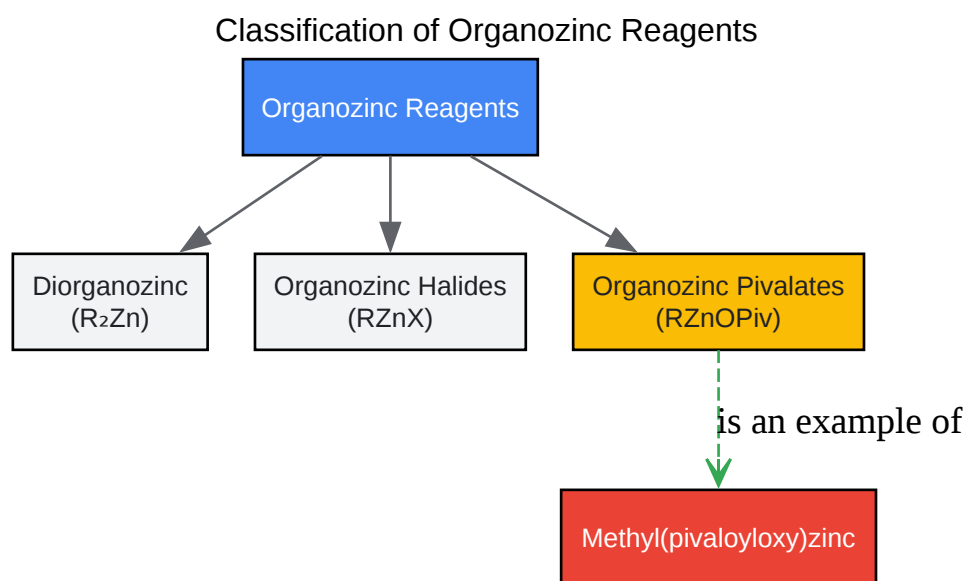
Reactivity and Applications

Organozinc pivalates are valued for their enhanced stability, particularly towards air and moisture, compared to traditional diorganozinc or organozinc halide reagents.[8] This stability is attributed to the presence of the pivalate group. While specific reactivity data for **Methyl(pivaloyloxy)zinc** is scarce, its chemical behavior is expected to be analogous to other organozinc compounds.

Key anticipated reactions include:

- **Negishi Cross-Coupling:** As a source of a methyl nucleophile, it is expected to participate in palladium- or nickel-catalyzed cross-coupling reactions with aryl, heteroaryl, and vinyl halides or triflates.
- **Addition to Carbonyls:** In the presence of a suitable catalyst or under specific conditions, it could be used for the methylation of aldehydes and ketones.
- **Acylation Reactions:** Reaction with acyl chlorides to form ketones is another potential application.

The relationship of **Methyl(pivaloyloxy)zinc** to other organozinc reagents is illustrated below:



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Logical relationship of **Methyl(pivaloyloxy)zinc**.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, MS) for **Methyl(pivaloyloxy)zinc** has been found in the public domain. For research purposes, de novo characterization would be required. Based on the proposed structure, the following spectroscopic signatures would be anticipated:

- ^1H NMR: A high-field singlet corresponding to the methyl group attached to zinc, and a singlet in the 1.0-1.5 ppm range for the tert-butyl group of the pivalate ligand.
- ^{13}C NMR: Resonances for the methyl-zinc carbon, the quaternary and methyl carbons of the pivalate, and the carboxylate carbon.
- Mass Spectrometry: An isotopic pattern characteristic of zinc in the mass spectrum.

Safety and Handling

Organozinc compounds are reactive and should be handled with care. Although organozinc pivalates are generally more stable than their dialkyl or halide counterparts, they are still sensitive to moisture and air. Handling should be performed under an inert atmosphere by technically qualified individuals. Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.

Conclusion

Methyl(pivaloyloxy)zinc is an organozinc reagent with potential applications in organic synthesis, particularly in cross-coupling reactions. While detailed characterization and reactivity studies are not yet widely available, its properties and synthetic accessibility can be reasonably inferred from the well-established chemistry of related organozinc pivalates. Further research into this specific reagent would be beneficial to fully elucidate its synthetic utility.

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